molecular formula C7H6Cl3N B037404 4-Chloro-2,3-bis(chloromethyl)pyridine CAS No. 1211540-02-1

4-Chloro-2,3-bis(chloromethyl)pyridine

Cat. No.: B037404
CAS No.: 1211540-02-1
M. Wt: 210.5 g/mol
InChI Key: KBWVFJNTPKEYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FK480 involves several key steps, starting with the preparation of the pyrrolobenzodiazepine core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl group and the indole-2-carboxamide moiety is achieved through subsequent substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of FK480 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures ensures that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

FK480 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of FK480, each with potentially unique pharmacological profiles. These derivatives are often studied to understand the structure-activity relationship and to identify compounds with improved therapeutic properties .

Scientific Research Applications

FK480 has been extensively studied for its applications in various fields:

Properties

IUPAC Name

4-chloro-2,3-bis(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N/c8-3-5-6(10)1-2-11-7(5)4-9/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWVFJNTPKEYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596459
Record name 4-Chloro-2,3-bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211540-02-1
Record name 4-Chloro-2,3-bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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